1-butyl-3-methyl-1H-pyrazol-5-amine
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Overview
Description
“1-butyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of “1-butyl-3-methyl-1H-pyrazol-5-amine” is represented by the linear formula C8H15N3 . The InChI code for this compound is 1S/C8H15N3/c1-3-4-5-11-8(9)6-7(2)10-11/h6H,3-5,9H2,1-2H3 .Physical And Chemical Properties Analysis
“1-butyl-3-methyl-1H-pyrazol-5-amine” is a liquid at room temperature . Its molecular weight is 153.23 .Scientific Research Applications
- Synthesis of N-heterocyclic amines
- Application : This research reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
- Method : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives. This methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .
- Results : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
- Application : Compounds similar to “1-butyl-3-methyl-1H-pyrazol-5-amine” are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Results : The results or outcomes obtained would also depend on the specific application. In general, these compounds can contribute to the production of a wide range of products in these fields .
- Application : Pyrazole core-based organic molecules, including 2,4-Dihydro-3H-pyrazol-3-one derivatives, have several applications in various areas including pharmacy and agrochemical industries . They exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
- Results : The results or outcomes obtained would also depend on the specific application. In general, these compounds can contribute to the discovery of novel active pharmaceutical ingredients .
Pharmaceuticals and Agrochemicals
Synthesis of Bis(pyrazolyl)methanes
- Application : This research reported an efficient synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)methanimine .
- Method : The synthesis was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine .
- Results : The structure of the synthesized compound was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
- Application : Compounds similar to “1-butyl-3-methyl-1H-pyrazol-5-amine” may be used in studies investigating their thermal stability .
- Results : The results or outcomes obtained would also depend on the specific application. In general, these studies can provide valuable information about the thermal properties of these compounds .
Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)methanimine
Thermal Stability Studies
Safety And Hazards
properties
IUPAC Name |
2-butyl-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-11-8(9)6-7(2)10-11/h6H,3-5,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULOAPGXXMZCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390158 |
Source
|
Record name | 1-Butyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
3524-35-4 |
Source
|
Record name | 1-Butyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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